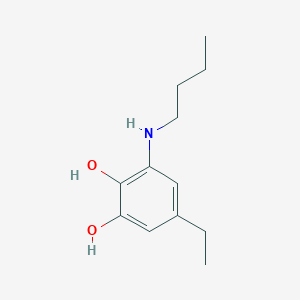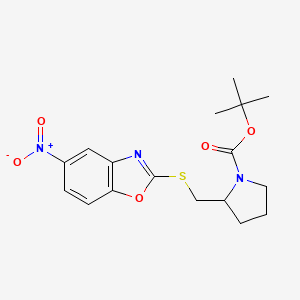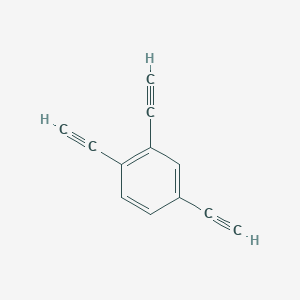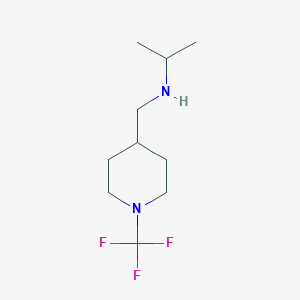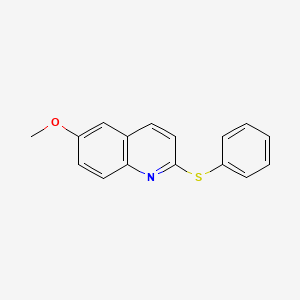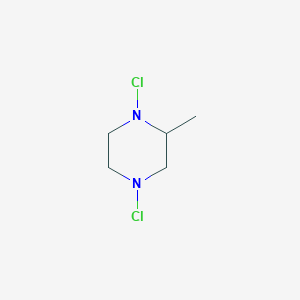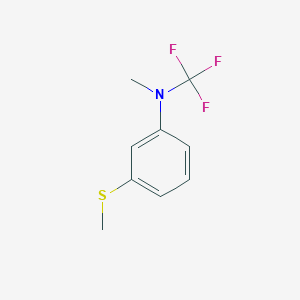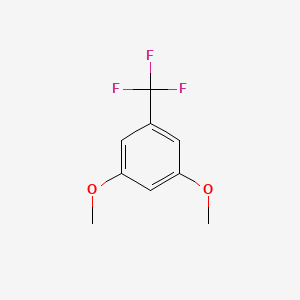
1,3-Dimethoxy-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₉F₃O₂. It is characterized by the presence of two methoxy groups (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring.
Preparation Methods
The synthesis of 1,3-Dimethoxy-5-(trifluoromethyl)benzene can be achieved through several methods. One notable method involves the photo-induced trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation. Industrial production methods may involve the use of specialized catalysts and reaction apparatuses to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
1,3-Dimethoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can lead to the formation of alcohols.
Photochemical Reactions: The compound can undergo photochemical reactions, particularly those involving the trifluoromethyl group, which can be influenced by the frequency and intensity of light irradiation.
Scientific Research Applications
1,3-Dimethoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and biological activity of pharmaceutical compounds.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(trifluoromethyl)benzene is primarily influenced by the presence of the trifluoromethyl group. This group is a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the benzene ring. This, in turn, affects the compound’s reactivity and interactions with other molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Comparison with Similar Compounds
1,3-Dimethoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups, leading to even greater electron-withdrawing effects and different applications.
1,3-Dimethoxy-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s reactivity and applications.
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5H,1-2H3 |
InChI Key |
PXHWUMSUTPWXKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


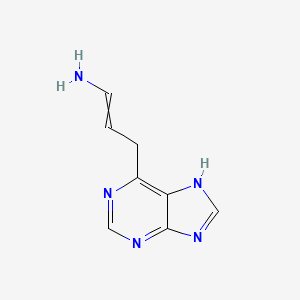

![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
